

2-[4-(trifluoromethyl)phenoxy]acetic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

2-[4-

Compound Name: (trifluoromethyl)phenoxy]acetic
Acid

Cat. No.: B170434

[Get Quote](#)

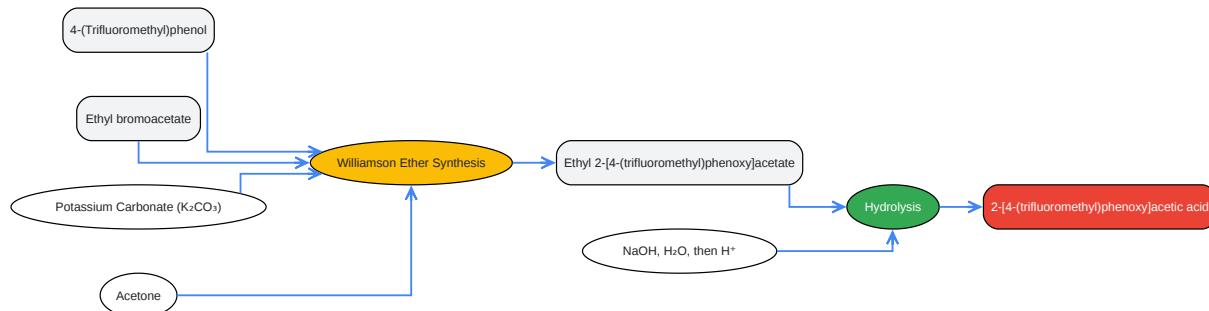
An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenoxy]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethyl)phenoxy]acetic acid, registered under CAS number 163839-73-4, is a halogenated derivative of phenoxyacetic acid.^[1] This compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic and lipophilic character of the molecule, making it a valuable building block in the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, potential applications, and essential safety and handling information.

Chemical and Physical Properties


A thorough understanding of the physicochemical properties of **2-[4-(trifluoromethyl)phenoxy]acetic acid** is fundamental for its application in research and development. These properties, compiled from various chemical databases, are summarized in the table below.

Property	Value	Source
CAS Number	163839-73-4	PubChem[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	PubChem[1]
Molecular Weight	220.14 g/mol	PubChem[1]
IUPAC Name	2-[4-(trifluoromethyl)phenoxy]acetic acid	PubChem[1]
Appearance	White to off-white powder or crystalline solid	N/A
Melting Point	Not explicitly available in search results	N/A
SMILES	C1=CC(=CC=C1C(F)(F)F)OCC(=O)O	PubChem[1]
InChIKey	NTBSLTKYEVAWEE-UHFFFAOYSA-N	PubChem[1]

Synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetic Acid

The synthesis of **2-[4-(trifluoromethyl)phenoxy]acetic acid** is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an α -halo ester, followed by hydrolysis of the ester to the carboxylic acid.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-[4-(trifluoromethyl)phenoxy]acetic acid**.

Experimental Protocol

Materials:

- 4-(Trifluoromethyl)phenol
- Ethyl bromoacetate
- Potassium carbonate (anhydrous)
- Acetone (anhydrous)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (anhydrous)

- Deionized water

Procedure:

- Step 1: Ether Formation. To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
- Step 2: Alkylation. Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
- Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[4-(trifluoromethyl)phenoxy]acetate.
- Step 5: Saponification. Dissolve the crude ester in a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).
- Step 6: Acidification. Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.
- Step 7: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-[4-(trifluoromethyl)phenoxy]acetic acid**.

Potential Applications in Research and Drug Development

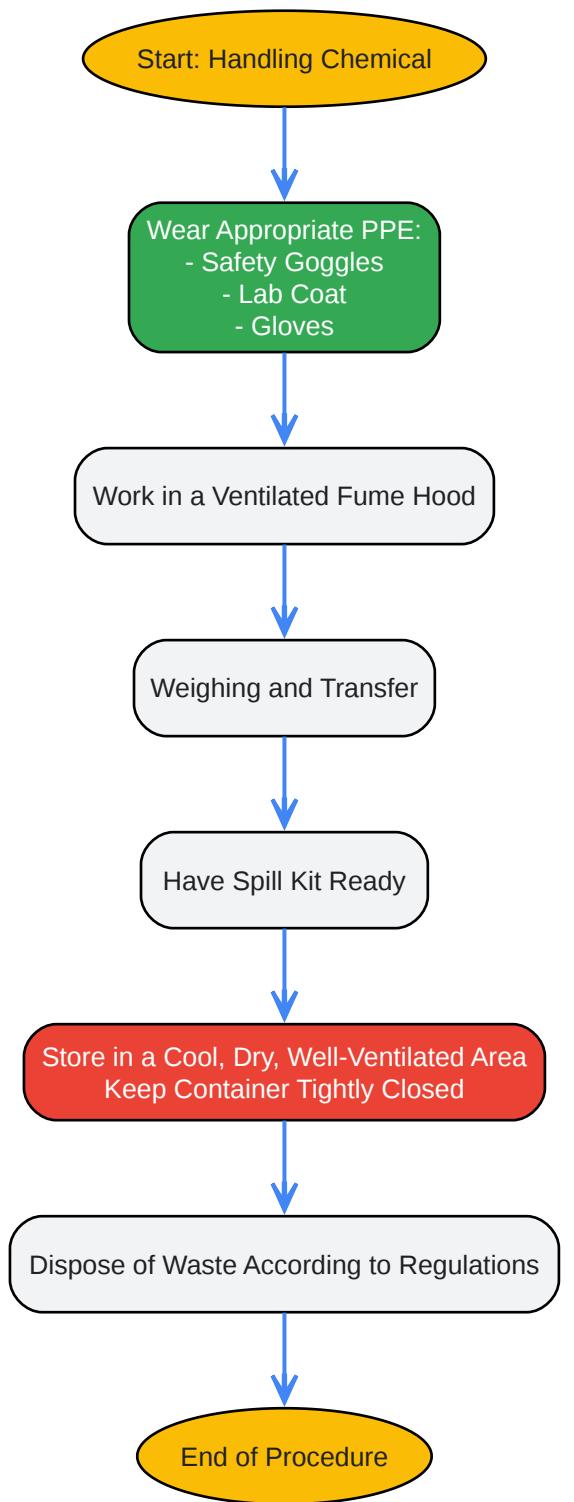
While specific applications for **2-[4-(trifluoromethyl)phenoxy]acetic acid** are not extensively documented in the provided search results, its structural motifs are present in compounds with known biological activity. Phenoxyacetic acid derivatives are known to exhibit a range of

biological effects, and the introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.

One notable area of relevance is in the study of metabolic diseases. For instance, the compound GW501516, a peroxisome proliferator-activated receptor delta (PPAR δ) agonist, features a substituted phenoxyacetic acid core.^[2] Although GW501516 has a more complex structure, the underlying scaffold highlights the potential for phenoxyacetic acid derivatives to interact with important biological targets. Researchers may use **2-[4-(trifluoromethyl)phenoxy]acetic acid** as a starting material or fragment in the synthesis of novel compounds for screening against various receptors and enzymes.

Safety and Handling

2-[4-(trifluoromethyl)phenoxy]acetic acid is classified as a hazardous substance and requires careful handling to minimize exposure.


GHS Hazard Classification

- H302: Harmful if swallowed^[1]
- H315: Causes skin irritation^[1]
- H319: Causes serious eye irritation^[1]
- H335: May cause respiratory irritation^[1]

Precautionary Measures

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [3]
P264	Wash skin thoroughly after handling. [3]
P270	Do not eat, drink or smoke when using this product.
P271	Use only outdoors or in a well-ventilated area. [3]
P280	Wear protective gloves/ eye protection/ face protection. [3]
P301 + P312 + P330	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [3]
P304 + P340 + P312	IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.
P405	Store locked up. [4]
P501	Dispose of contents/container to an approved waste disposal plant. [4]

Handling and Storage Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for safe handling and storage of hazardous chemicals.

Conclusion

2-[4-(Trifluoromethyl)phenoxy]acetic acid is a valuable research chemical with well-defined properties and a straightforward synthetic route. Its utility as a building block in the development of more complex molecules, particularly in the field of medicinal chemistry, is noteworthy. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory.

References

- PubChem. **2-[4-(Trifluoromethyl)phenoxy]acetic acid**.
- Cenmed Enterprises. (4 Trifluoromethoxy Phenoxy) Acetic Acid. [\[Link\]](#)
- Wikipedia. GW501516. [\[Link\]](#)
- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [\[Link\]](#)
- American Elements. 2-[2-(trifluoromethyl)phenoxy]acetic acid. [\[Link\]](#)
- Angene Chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-[4-(Trifluoromethyl)phenoxy]acetic acid | C9H7F3O3 | CID 2777570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GW501516 - Wikipedia [en.wikipedia.org]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [2-[4-(trifluoromethyl)phenoxy]acetic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170434#2-4-trifluoromethyl-phenoxy-acetic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com